N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib

Beschreibung

Eigenschaften

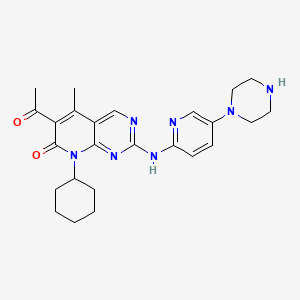

Molekularformel |

C25H31N7O2 |

|---|---|

Molekulargewicht |

461.6 g/mol |

IUPAC-Name |

6-acetyl-8-cyclohexyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C25H31N7O2/c1-16-20-15-28-25(29-21-9-8-19(14-27-21)31-12-10-26-11-13-31)30-23(20)32(18-6-4-3-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18,26H,3-7,10-13H2,1-2H3,(H,27,28,29,30) |

InChI-Schlüssel |

SGVAIOODWPAVHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCCC5)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib generally follows the synthetic routes established for palbociclib analogs, involving:

- Construction of the pyrido[2,3-d]pyrimidin-7-one core.

- Introduction of the cyclohexyl substituent on the nitrogen atom.

- Coupling with the 5-(piperazin-1-yl)pyridin-2-yl amine moiety.

The key step is the selective substitution of the nitrogen atom with a cyclohexyl group instead of the cyclopentyl group present in palbociclib.

Detailed Synthetic Steps

Based on patent WO2023194870A1 and related literature on palbociclib derivatives:

Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core:

- Starting from appropriate substituted pyrimidine and pyridine precursors, a cyclization reaction forms the fused heterocyclic core.

- The acetyl and methyl groups are introduced via acylation and methylation reactions respectively.

Introduction of the Cyclohexyl Group:

- The nitrogen atom at position 8 of the core is alkylated with cyclohexyl halide (e.g., cyclohexyl bromide or chloride) under basic conditions.

- This step replaces the cyclopentyl group in palbociclib with a cyclohexyl group, yielding N-cyclohexyl substitution.

Coupling with 5-(Piperazin-1-yl)pyridin-2-yl Amine:

- The amino group on the pyridine ring is coupled with the core structure using standard amination or nucleophilic substitution reactions, often facilitated by palladium-catalyzed coupling or other cross-coupling methodologies.

Purification and Crystallization:

- The crude product is purified by chromatographic techniques.

- Crystallization from suitable solvents yields the final compound with high purity.

Process Optimization and Yield

- The process is optimized to minimize side reactions, such as over-alkylation or degradation.

- Reaction conditions such as temperature, solvent, and base choice are critical for selectivity.

- Yields reported for similar palbociclib analog syntheses range from 50% to 75% depending on scale and purity requirements.

Analytical Data and Quality Control

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

- Structural confirmation is performed by 2D and 3D NMR, and X-ray crystallography if available.

- Impurity profiling is essential, especially to monitor for degradation products such as N-formyl derivatives, which are known in palbociclib preparations.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core synthesis | Cyclization | Pyrimidine and pyridine precursors | Heating, solvent-dependent | 70-80 | Formation of fused heterocycle |

| N-Alkylation with cyclohexyl | Alkylation | Cyclohexyl halide, base (e.g., K2CO3) | Room temp to reflux, polar aprotic solvent | 60-70 | Selective substitution on N atom |

| Coupling with piperazinyl pyridine | Amination / Cross-coupling | Amino-pyridine, Pd catalyst (if cross-coupling) | Mild heating, inert atmosphere | 65-75 | Formation of final product linkage |

| Purification | Chromatography / Crystallization | Silica gel, solvents (ethyl acetate, hexane) | Ambient to low temperature | - | Achieves >95% purity |

Analyse Chemischer Reaktionen

Step 1: Pyrido[2,3-d]pyrimidin-7-one Core Formation

-

Reaction Type : Nucleophilic aromatic substitution (SNAr) or coupling reactions.

-

Reagents : Likely involves chlorinated pyrido[2,3-d]pyrimidine derivatives reacting with amines (e.g., cyclohexylamine or piperazine derivatives).

-

Key Features : Formation of the central heterocyclic structure, which serves as the scaffold for subsequent modifications.

Step 2: Substitution of Cyclohexyl and Cyclopentyl Groups

-

Mechanism : Amide bond formation or reductive amination.

-

Intermediates : A chloropyrido[2,3-d]pyrimidin-7-one derivative reacts with cyclohexylamine or cyclopentylamine derivatives under basic conditions.

-

Example : Patent EP3444254B1 describes similar reactions where 2-chloropyrido[2,3-d]pyrimidin-7-one reacts with amines to form substituted derivatives .

Step 3: Piperazine Coupling

-

Reaction : Ullmann-type coupling or Buchwald-Hartwig amination.

-

Reagents : Palladium catalysts (e.g., Pd2(dba)3, Xantphos ligand) and cesium carbonate as a base.

-

Example : In patent EP3444254B1, tert-butyl-protected piperazine derivatives couple with chloropyrido[2,3-d]pyrimidin-7-one intermediates under these conditions .

Critical Reaction Parameters

Structural and Functional Analysis

-

Molecular Formula : C25H31N7O2 (molecular weight = 461.6 g/mol) .

-

Key Functional Groups : Cyclohexyl and cyclopentyl substituents on the pyrido[2,3-d]pyrimidin-7-one core, a piperazine-linked pyridine moiety.

-

Mechanism of Action : Likely inhibits CDK4/6 kinases via ATP-binding site interactions, similar to palbociclib .

Research Findings and Challenges

-

Synthetic Optimization : Patents highlight challenges in achieving high purity and yield, particularly in coupling steps involving bulky substituents .

-

Biological Activity : While direct data on this derivative is limited, analogs demonstrate potent CDK4/6 inhibition, with IC50 values in the low-nanomolar range .

Wissenschaftliche Forschungsanwendungen

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CDK inhibitors and their interactions with other molecules.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and lung cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Wirkmechanismus

The mechanism of action of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Binding Affinity Comparisons

Key Structural Modifications:

- Palbociclib : Features a cyclopentyl group at the N-position, forming hydrogen bonds with CDK6’s Val101 and Asp163 .

- Ribociclib/Abemaciclib: Approved CDK4/6 inhibitors with distinct substituents (e.g., ribociclib’s aminopyrimidine group) that influence kinase selectivity and off-target effects .

Binding Mode Analysis (In Silico Studies):

- N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib maintains critical hydrogen bonds with CDK6’s Val101 (occupancy >80% in molecular dynamics simulations), similar to palbociclib .

Efficacy and Selectivity

- In Vitro Potency: N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib demonstrates IC₅₀ values comparable to palbociclib (low nanomolar range) in CDK4/6 inhibition assays .

- Bone Microenvironment Effects : Unlike palbociclib and abemaciclib, which are cytotoxic to osteoblasts (OBs) at high doses, N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib’s impact on OBs remains unstudied. Ribociclib, in contrast, preserves OB viability .

Toxicity and ADMET Profiles

- Hepatotoxicity and Carcinogenicity: N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib shares palbociclib’s high-risk classification for human hepatotoxicity (H-HT), drug-induced liver injury (DILI), and carcinogenicity in preclinical models .

- Mutagenicity: Both compounds show medium potency in AMES tests, suggesting similar genotoxic risks .

- Comparative Safety with Approved CDK4/6 Inhibitors: Neutropenia: Palbociclib and ribociclib have >60% incidence of grade 3/4 neutropenia, while abemaciclib causes fewer hematologic toxicities but higher gastrointestinal effects . Data for N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib are lacking.

Table 1: Key Comparative Data of CDK4/6 Inhibitors

Research Findings and Clinical Implications

- Preclinical Promise : N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib’s structural optimization may offer theoretical advantages in target engagement, but its clinical translatability is unproven.

- Toxicity Concerns: High hepatotoxicity and carcinogenicity risks mirror palbociclib’s profile, necessitating rigorous safety monitoring in future trials .

- Differentiation from Competitors : Unlike ribociclib and abemaciclib, which have distinct toxicity profiles (e.g., ribociclib’s QT prolongation, abemaciclib’s diarrhea), the cyclohexyl-modified compound’s unique adverse effects remain undefined .

Q & A

Basic Research Question: What experimental frameworks are used to evaluate the efficacy of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib in hormone receptor-positive (HR+) breast cancer models?

Methodological Answer:

Preclinical studies typically employ in vitro cell proliferation assays using HR+/HER2− breast cancer cell lines (e.g., MCF-7) to assess CDK4/6 inhibition. In vivo xenograft models are then used to validate tumor growth suppression. Key endpoints include progression-free survival (PFS) and Rb phosphorylation status. Clinical trials, such as PALOMA-3, adopt randomized, double-blind designs comparing palbociclib combinations (e.g., with fulvestrant) against placebo-controlled arms, with stratification by menopausal status and prior endocrine therapy resistance .

Advanced Research Question: How can exposure-response modeling address variability in N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib efficacy across patient subpopulations?

Methodological Answer:

Pharmacokinetic-pharmacodynamic (PK-PD) models integrate palbociclib’s average plasma concentration (Cavg,t) with clinical outcomes like PFS. Cox proportional hazard models stratify patients by covariates such as body weight and metastatic site (visceral vs. nonvisceral). For example, exposure-response analyses reveal that patients with lower Cavg,t (below the median) show reduced PFS, suggesting dose optimization may improve outcomes in underweight or metabolically distinct subgroups .

Basic Research Question: What safety profiling strategies are used to mitigate neutropenia in patients receiving N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib?

Methodological Answer:

Proactive monitoring via biweekly complete blood counts (CBCs) during the first two treatment cycles is standard. Dose adjustments (e.g., reducing from 125 mg to 100 mg or 75 mg) are implemented for grade 3/4 neutropenia. Retrospective analyses of PALOMA-3 data identify body weight <60 kg and Asian ethnicity as risk factors, necessitating tailored dosing regimens .

Advanced Research Question: What molecular mechanisms drive acquired resistance to N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib, and how can combination therapies overcome this?

Methodological Answer:

Resistance often arises from compensatory upregulation of CDK2, cyclin E, or loss of Rb. In silico docking studies and kinase inhibition assays identify co-targeting strategies, such as combining palbociclib with crizotinib (an ALK/ROS1 inhibitor) to suppress resistance pathways. Phase I trials (e.g., NCT04535566) use dose-escalation designs to establish the maximum tolerated dose (MTD) of combination therapies, monitoring for synergistic toxicity and efficacy .

Basic Research Question: How are real-world data (RWD) leveraged to validate clinical trial findings for N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib?

Methodological Answer:

Retrospective cohort studies, such as the PALPract study, analyze electronic health records (EHRs) from cancer registries to assess PFS, overall survival (OS), and adverse event rates in diverse populations. Covariate-adjusted propensity score matching controls for confounding variables like prior endocrine therapy and metastatic burden. RWD from Central-Eastern Europe (n=962 patients) confirm palbociclib’s tolerability and alignment with trial-derived PFS data .

Advanced Research Question: What methodologies are used to identify predictive biomarkers for N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib responsiveness?

Methodological Answer:

Liquid biopsy-based ctDNA analysis tracks mutations in ESR1, PIK3CA, and RB1 via next-generation sequencing (NGS). In the PALOMA-1 trial, early decreases in ctDNA levels (measured at 2–3 weeks post-treatment) correlate with prolonged PFS, validated by Cox regression models. Tumor RNA sequencing further identifies CDKN2A loss or cyclin D1 amplification as potential biomarkers .

Basic Research Question: What statistical approaches are recommended for analyzing subgroup disparities in N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib trials?

Methodological Answer:

Prespecified stratified analyses (e.g., by race, menopausal status) use log-rank tests to compare PFS between subgroups. For post hoc explorations, multivariate Cox models adjust for covariates like age and prior therapy. PALOMA-3’s Japanese subgroup analysis employed Kaplan-Meier estimates with 95% CIs, revealing consistent PFS benefits despite higher neutropenia incidence .

Advanced Research Question: How do drug-drug interactions (DDIs) influence the pharmacokinetics of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib in combination regimens?

Methodological Answer:

Physiologically based pharmacokinetic (PBPK) modeling predicts CYP3A4-mediated interactions. For example, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases palbociclib exposure by 80%, necessitating dose reductions. Phase Ib trials (e.g., ARV-471 + palbociclib) use staggered dosing and therapeutic drug monitoring (TDM) to mitigate DDIs .

Basic Research Question: What preclinical models best recapitulate the tumor microenvironment for testing N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib?

Methodological Answer:

Patient-derived xenografts (PDXs) retain stromal interactions and hormonal signaling, enabling evaluation of palbociclib’s efficacy in endocrine-resistant tumors. 3D organoid cultures with estrogen-deprived media mimic advanced HR+ breast cancer, allowing high-throughput screening of CDK4/6 inhibitor combinations .

Advanced Research Question: How can computational tools optimize the design of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

Molecular dynamics simulations assess compound hydrophobicity and P-glycoprotein binding affinity. In silico QSAR models prioritize analogs with lower polar surface area (<90 Ų) and higher passive permeability. In vivo BBB penetration is validated via cerebrospinal fluid (CSF) sampling in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.